molecular formula C15H19NO2 B3143061 tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate CAS No. 5176-32-9

tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate

Cat. No. B3143061
CAS RN: 5176-32-9
M. Wt: 245.32 g/mol
InChI Key: IHCQOSBQHZXJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate” is a heterocyclic organic compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 . It is available for experimental or research use .

Scientific Research Applications

Enantioselective Fluorescence Sensing

A study by Liu, Pestano, and Wolf (2008) developed a C2-symmetric ligand, derived from tert-butylaniline and 2-chlorobenzoic acid, which forms a highly fluorescent scandium complex. This complex is used for enantioselective sensing of chiral amino alcohols through a fluorescence ligand displacement assay, enabling accurate measurements of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).

Catalytic Performance Enhancement

Huang et al. (2019) investigated the tert-butylation of naphthalene, a technology with potential for producing valuable raw materials for polyethylene naphthalate synthesis. By adopting alkaline, acid, and combined alkaline-acid treatments, they regulated the porosity and acidity of Al-rich HMOR zeolite, improving naphthalene conversion and selectivity for di-tert-butyl naphthalene (DTBN) (Huang et al., 2019).

Naphthalene Oxidation Catalysis

Barkanova and Kaliya (1999) explored naphthalene oxidation catalyzed by Mn(III) complexes, showing that the reaction pathways and nature of intermediates depend significantly on the catalyst structure. This study contributes to understanding the oxidative processes of naphthalene derivatives (Barkanova & Kaliya, 1999).

Synthesis of Crowded Naphthalene Derivatives

Zhang, Ho, and Pascal (2001) described the synthesis of a highly crowded naphthalene derivative, demonstrating the stability and structural distortions of such compounds. This research offers insights into the synthesis and stability of crowded organic molecules (Zhang, Ho, & Pascal, 2001).

properties

IUPAC Name

tert-butyl 11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-15(2,3)18-14(17)16-12-8-9-13(16)11-7-5-4-6-10(11)12/h4-7,12-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCQOSBQHZXJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate
Reactant of Route 3
tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate
Reactant of Route 5
tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate
Reactant of Route 6
tert-Butyl-1,2,3,4-tetrahydro-naphthalen-1,4-imine-9-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.